molecular formula C17H15NO3S2 B2791365 (2E)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide CAS No. 2321338-12-7

(2E)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2791365
CAS No.: 2321338-12-7
M. Wt: 345.43
InChI Key: WRFUDNUAZCXLCC-ZZXKWVIFSA-N
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Description

(2E)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide is a complex organic compound that features a combination of furan, thiophene, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan-Thiophene Intermediate: This step involves the coupling of furan and thiophene rings through a palladium-catalyzed cross-coupling reaction.

    Hydroxyethylation: The intermediate is then subjected to hydroxyethylation using ethylene oxide under basic conditions to introduce the hydroxyethyl group.

    Amidation: The final step involves the reaction of the hydroxyethyl intermediate with thiophene-3-carboxylic acid chloride in the presence of a base to form the desired amide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted thiophene and furan derivatives.

Scientific Research Applications

(2E)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (2E)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: A simpler compound with a furan ring and a propionate group.

    Furfuryl alcohol: Contains a furan ring with an alcohol group.

    Thiophene-3-carboxylic acid: A thiophene derivative with a carboxylic acid group.

Uniqueness

(2E)-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide is unique due to its combination of furan, thiophene, and amide functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S2/c19-13(10-18-17(20)6-3-12-7-9-22-11-12)15-4-5-16(23-15)14-2-1-8-21-14/h1-9,11,13,19H,10H2,(H,18,20)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFUDNUAZCXLCC-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(S2)C(CNC(=O)C=CC3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=CC=C(S2)C(CNC(=O)/C=C/C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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